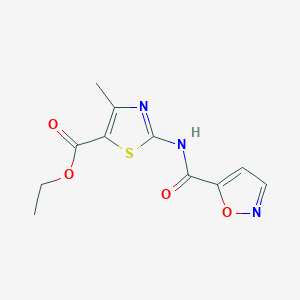

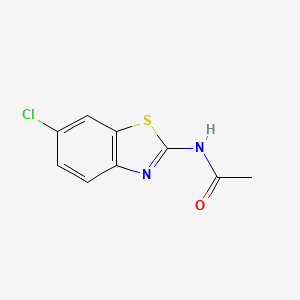

![molecular formula C17H18N2O3S B3012088 2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 1223867-81-9](/img/structure/B3012088.png)

2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide" is a derivative of acetamide with potential applications in various fields, including medicinal chemistry. The structure of this compound suggests that it contains a benzyl group, a phenylethenyl moiety, and a sulfonylamino functional group attached to an acetamide backbone. The presence of these functional groups indicates that the compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related acetamide derivatives has been explored in several studies. For instance, electrochemical oxidation has been used to synthesize di-arylsulfonyl-2-acetamidophenol derivatives, which could be structurally related to the compound . Additionally, the synthesis of benzoimidazole derivatives, including those with sulfonyl-phenyl acetamide groups, has been reported, which could provide insights into potential synthetic routes for the target compound . Moreover, palladium-catalyzed desulfitative C-arylation has been employed to attach aryl groups to heterocycles, a method that could potentially be adapted for the synthesis of the benzyl and phenylethenyl groups in the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be complex, and X-ray diffraction analysis has been used to determine the crystal and molecular structure of related compounds . Such analysis can reveal the conformation of the acetamide moiety and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by their functional groups. For example, the presence of a sulfonylamino group could allow for reactions typical of sulfonyl compounds, such as sulfonation or coupling reactions . The benzyl and phenylethenyl groups could also participate in electrophilic aromatic substitution or addition reactions, depending on the reaction conditions and the nature of the reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would likely be influenced by its molecular structure. The presence of multiple aromatic rings could affect its solubility in organic solvents and water. The compound's melting point, boiling point, and stability could also be determined by the nature of its substituents. Furthermore, the antimicrobial and hemolytic activities of similar N-substituted acetamide derivatives have been investigated, suggesting potential biological applications for the compound . The anticonvulsant activities of related 2-acetamido derivatives have also been studied, highlighting the importance of molecular features such as hydrogen bonding and stereochemistry in their biological activity .

Applications De Recherche Scientifique

Antimalarial and Antiviral Properties

Sulfonamide derivatives, including those similar to "2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide," have been investigated for their antimalarial and potential antiviral (including COVID-19) properties through computational calculations and molecular docking studies. These compounds exhibited significant in vitro antimalarial activity, with some showing excellent selectivity and low cytotoxicity, suggesting their potential utility in antimalarial and antiviral therapies (Fahim & Ismael, 2021).

Antimicrobial Activity

Novel sulfonamide derivatives have been synthesized and shown to possess good antimicrobial activity. The antimicrobial efficacy of these compounds against various strains highlights their potential as a base for developing new antimicrobial agents. Computational and theoretical calculations provided insights into the structure-activity relationships essential for antimicrobial activity (Fahim & Ismael, 2019).

Cytotoxic Activity

Some sulfonamide derivatives have been specifically synthesized and evaluated for their cytotoxic activity against cancer cell lines, including breast and colon cancer. These studies revealed compounds with potent anticancer activity, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Ghorab et al., 2015).

Environmental Applications

The utility of sulfonamide derivatives extends to environmental applications, such as the sensitive detection of carbonyl compounds in water samples. These compounds have been used as molecular probes for trace measurements, demonstrating their potential in environmental monitoring and analysis (Houdier et al., 2000).

Synthesis and Characterization

Research has also focused on the synthesis, characterization, and structural study of sulfonamides and their complexes, particularly in relation to their antibacterial activity. These studies contribute to our understanding of the chemical properties of sulfonamide derivatives and their potential biomedical applications (Salehi et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c18-17(20)14-19(13-16-9-5-2-6-10-16)23(21,22)12-11-15-7-3-1-4-8-15/h1-12H,13-14H2,(H2,18,20)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUELEKMUXCJLSR-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)N)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC(=O)N)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide](/img/structure/B3012005.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)

![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012015.png)

![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)

![5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3012025.png)

![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)